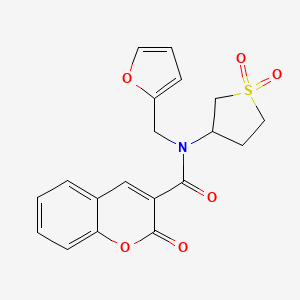

N-(1,1-二氧化四氢-3-噻吩基)-N-(2-呋喃甲基)-2-氧代-2H-色烯-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chromene derivatives, such as the one , often involves multicomponent reactions that allow for the efficient construction of these complex molecules. For instance, a study highlighted an eco-friendly procedure for synthesizing 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide, showcasing the utility of catalytic amounts of polystyrene-supported p-toluenesulfonic acid in ethanol at elevated temperatures for promoting C-C/C-O bond formations (Jadhav et al., 2018). This method offers advantages such as short reaction times, excellent yields, and tolerance to a wide range of functional groups.

Molecular Structure Analysis

Chromene derivatives exhibit diverse molecular conformations influenced by their substituents. For example, the crystal structures of certain N-phenyl-4-oxo-4H-chromene-2-carboxamide derivatives reveal that these molecules generally adopt an anti-rotamer conformation about the C-N bond. The orientation of the amide oxygen atom can vary, being either trans- or cis-related to the oxygen atom of the pyran ring, which affects the overall molecular geometry and potential intermolecular interactions (Reis et al., 2013).

Chemical Reactions and Properties

Chromene-based compounds are known for their reactivity, particularly in the formation of novel complexes with metals. For instance, the synthesis of novel copper(II), cobalt(II), and nickel(II) complexes with chromene derivatives has been explored, revealing the ability of these organic ligands to coordinate with metal ions through nitrogen, sulfur, and oxygen atoms, forming structures with significant electrochemical properties (Myannik et al., 2018).

科学研究应用

结构分析和多态性

对4-氧代-N-苯基-4H-色烯-2-甲酰胺衍生物的研究揭示了其晶体结构和多态性的关键见解,表明了它们在固态中的构象和堆积的重要性。这些研究揭示了关于 C-N 键的反旋转异构构象和酰胺 O 原子的位置如何显著影响化合物的晶体结构。这些见解对于了解相关化合物的理化性质和稳定性至关重要 (Reis 等人,2013).

合成技术

包括2,5-二氧代-5,6,7,8-四氢-2H-色烯-3-甲酰胺衍生物在内的色烯衍生物的新型合成方法的开发突显了这些化合物在创建具有生物活性的分子方面的多功能性和潜力。这些方法能够快速生成化合物库,这对于药物发现和材料科学应用至关重要 (Vodolazhenko 等人,2012).

生物学应用

对色烯衍生物的生物活性的研究,例如它们的抗菌特性,让我们得以一窥其潜在的治疗应用。例如,对带有各种 N-杂环的香豆素-3-甲酰胺的研究表明具有显著的抗菌活性,表明它们有可能用作抗菌剂 (Azab 等人,2017).

材料科学应用

对新型聚(香豆素-酰胺)的合成和性质的研究表明,这些化合物表现出良好的热稳定性和成膜能力等理想的性质,使其成为材料科学应用的有趣候选物。这些研究探索了色烯衍生物在创建具有特定光学和热学性质的新材料中的潜在用途 (Nechifor,2009).

属性

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6S/c21-18(16-10-13-4-1-2-6-17(13)26-19(16)22)20(11-15-5-3-8-25-15)14-7-9-27(23,24)12-14/h1-6,8,10,14H,7,9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHVHKOOJMYHOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-isopropyl-N-[1-(3-isoxazolyl)ethyl]-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5571394.png)

![1,3,7-trimethyl-8-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5571396.png)

![1-[(2S)-2-amino-2-phenylacetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5571399.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B5571410.png)

![2-amino-N-1,9-dioxaspiro[5.5]undec-4-yl-4-phenylpyrimidine-5-carboxamide](/img/structure/B5571412.png)

![8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571420.png)

![3-(1-methylbutyl)-8-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571426.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylthiourea](/img/structure/B5571440.png)

![4-methyl-2-(1-piperidinyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-5-pyrimidinecarboxamide hydrochloride](/img/structure/B5571445.png)

![({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5571447.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2,4-dimethylphenyl)ethanone](/img/structure/B5571457.png)

![2-(1-azepanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5571471.png)